1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid
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Overview
Description
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen atoms
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid typically involves the reduction of 1,7-naphthyridine using hydrogen gas. This process can be carried out under specific conditions to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic naphthyridines at high temperatures.
Reduction: It can be reduced further to form different derivatives.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as a Fab I inhibitor, it interferes with the bacterial fatty acid synthesis pathway, leading to the inhibition of bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in medicinal chemistry.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in the synthesis of metal complexes.
1,6-Naphthyridine: Has applications in anticancer research and other medicinal fields.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a range of applications in different scientific domains.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7/h3,5,10H,1-2,4H2,(H,12,13) |
InChI Key |
HPRNXUXXIRKRNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NC=C2)C(=O)O)NC1 |
Origin of Product |
United States |
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